

Fto-IN-10: A Technical Overview of a Novel FTO Demethylase Inhibitor

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Compound of Interest

Compound Name: *Fto-IN-10*
Cat. No.: *B12370325*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer.[1] Its role in post-transcriptionally regulating the expression of key oncogenes makes it a compelling target for small molecule inhibition. This document provides an in-depth technical guide to **Fto-IN-10**, a novel and potent FTO inhibitor. **Fto-IN-10**, also identified as compound 7 in its primary publication, is a functionalized 1,8-naphthalimide derivative that exhibits significant antitumor activity by inhibiting FTO's demethylase function and inducing downstream cytotoxic effects.[1][2] This guide will detail its mechanism of action, quantitative inhibitory and cytotoxic data, and the experimental protocols used for its characterization.

Mechanism of Action

Fto-IN-10 functions as a direct inhibitor of the FTO demethylase. Computational simulations indicate that the molecule occupies the FTO structural domain II binding pocket. The binding is stabilized through a combination of hydrophobic and hydrogen bonding interactions.[1][2] By inhibiting FTO, **Fto-IN-10** prevents the demethylation of m6A on target mRNAs, leading to downstream cellular effects. In A549 non-small cell lung cancer cells, this inhibition has been shown to induce DNA damage and trigger autophagic cell death, culminating in potent anti-proliferative activity.[1][2]

Data Presentation

The efficacy of **Fto-IN-10** has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data from the primary literature.

Table 1: Enzymatic Inhibition Data

Compound	Target	IC50 (μM)
Fto-IN-10 (Compound 7)	FTO	4.5

Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[2]

Table 2: In Vitro Anti-proliferative Activity (IC50 in μM)

Compound	A549 (Human Lung Carcinoma)	HCT116 (Human Colon Carcinoma)	HepG2 (Human Hepatocellular Carcinoma)	S180 (Murine Sarcoma)
Fto-IN-10 (Compound 7)	~3.0	> 50	> 50	12.3

Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the characterization of **Fto-IN-10**.

FTO Demethylase Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a methylated substrate.

- Principle: A specific antibody recognizes the methylated substrate. When FTO is active, it demethylates the substrate, reducing antibody binding and the subsequent signal. The signal is inversely proportional to FTO activity.[3]

- Materials:
 - Recombinant human FTO enzyme
 - Methylated FTO substrate
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 7, 75 μ M $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2$, 300 μ M 2-oxoglutarate, 2 mM ascorbate)[4]
 - Primary antibody specific for the methylated substrate
 - HRP-labeled secondary antibody
 - Chemiluminescent HRP substrate
 - White opaque 96-well microplates
- Procedure:
 - The FTO enzyme is incubated with its methylated substrate in the presence of varying concentrations of **Fto-IN-10** or DMSO (vehicle control) in the assay buffer. The reaction is typically carried out at room temperature.[4]
 - Following the enzymatic reaction, the primary antibody is added to the wells to bind any remaining methylated substrate.
 - The plate is then washed, and the HRP-labeled secondary antibody is added, which binds to the primary antibody.
 - After another wash step, the chemiluminescent HRP substrate is added to the wells.
 - The resulting chemiluminescence is measured immediately using a microplate reader.
 - Data is normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of **Fto-IN-10** on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

- Principle: The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
- Materials:
 - A549, HCT116, HepG2, or S180 cells
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - **Fto-IN-10** (dissolved in DMSO)
 - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
 - 96-well cell culture plates
- Procedure:
 - Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
 - The following day, the culture medium is replaced with fresh medium containing various concentrations of **Fto-IN-10**. A vehicle control (DMSO) is also included.
 - Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
 - After incubation, MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C, allowing formazan crystals to form.[5]
 - The solubilization solution is added to each well to dissolve the formazan crystals.
 - The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

- Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined.

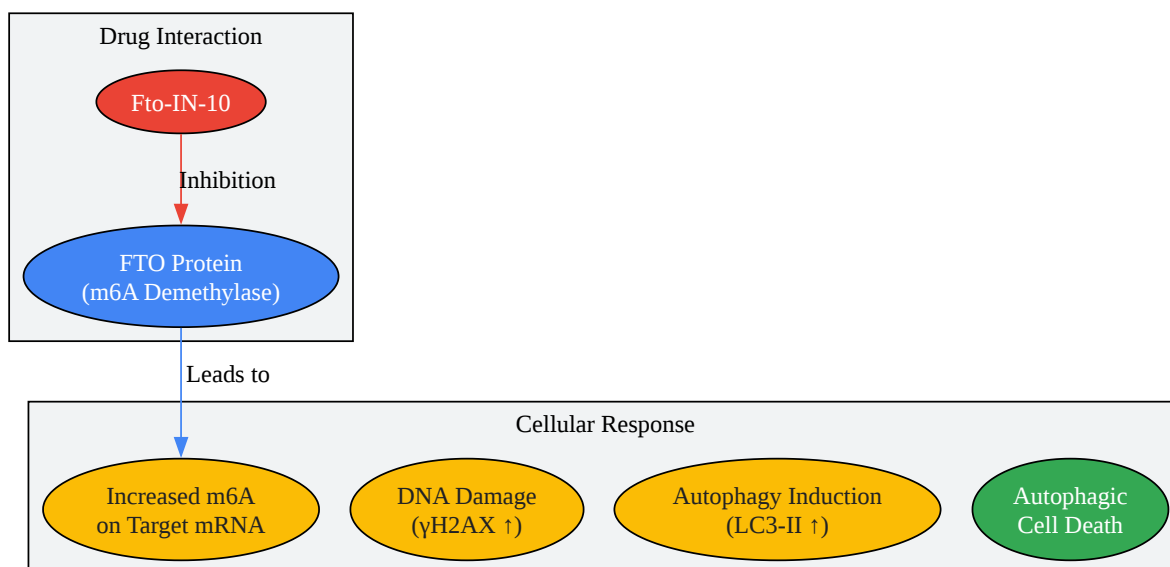
Western Blot Analysis for DNA Damage and Autophagy Markers

This technique is used to detect key protein markers associated with the cellular response to **Fto-IN-10** treatment.

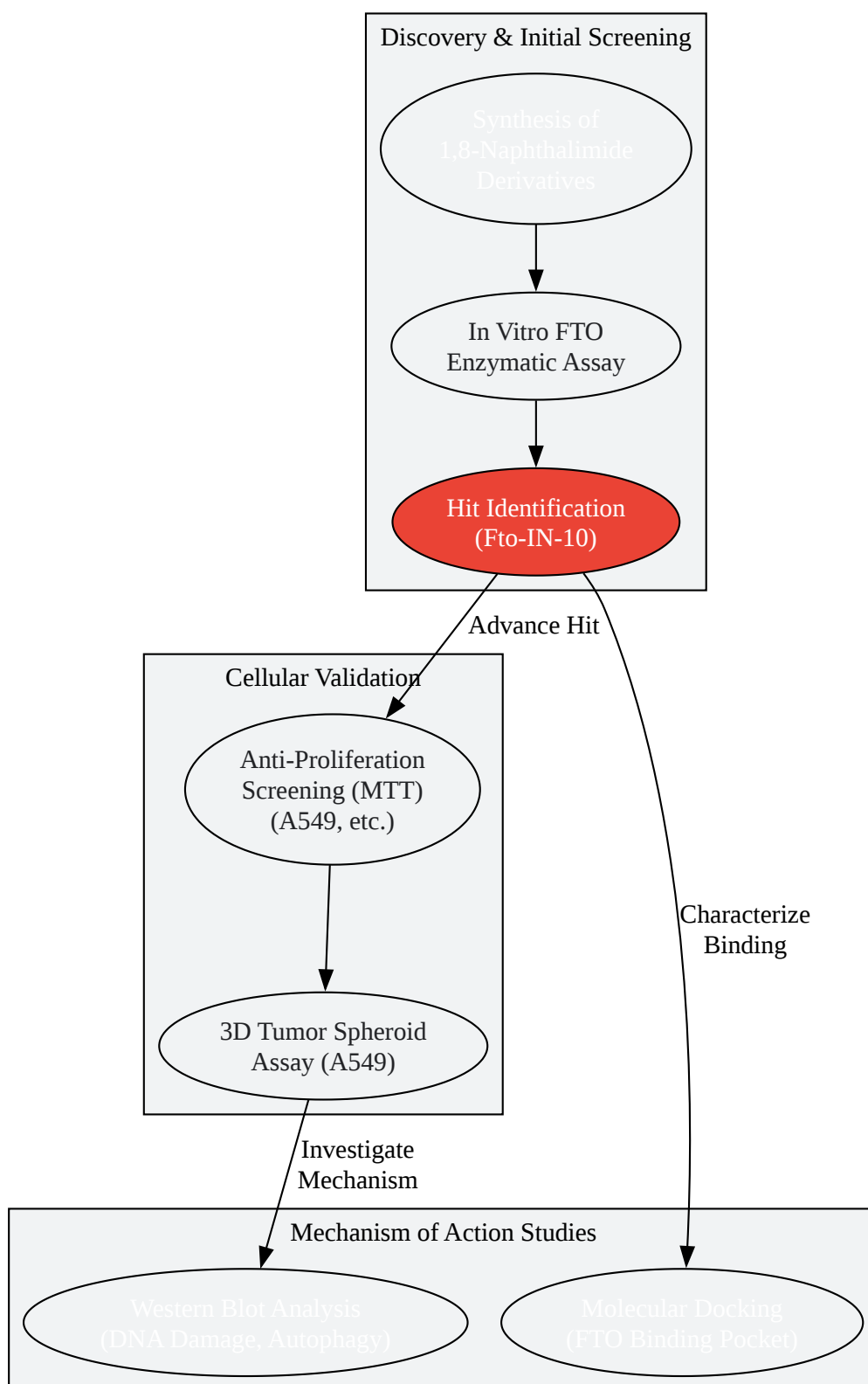
- Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
- Materials:
 - A549 cells
 - **Fto-IN-10**
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-LC3B for autophagy)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - A549 cells are treated with **Fto-IN-10** or DMSO for a designated time.
 - Cells are harvested and lysed. Protein concentration in the lysate is quantified.
 - Equal amounts of protein from each sample are loaded and separated on an SDS-PAGE gel.
 - The separated proteins are transferred to a PVDF or nitrocellulose membrane.

- The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies against γ H2AX (a marker for DNA double-strand breaks) and LC3B (a marker for autophagosome formation).
- After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
- A chemiluminescent substrate is applied, and the signal is detected using an imaging system. An increase in γ H2AX and the conversion of LC3-I to LC3-II are indicative of DNA damage and autophagy induction, respectively.

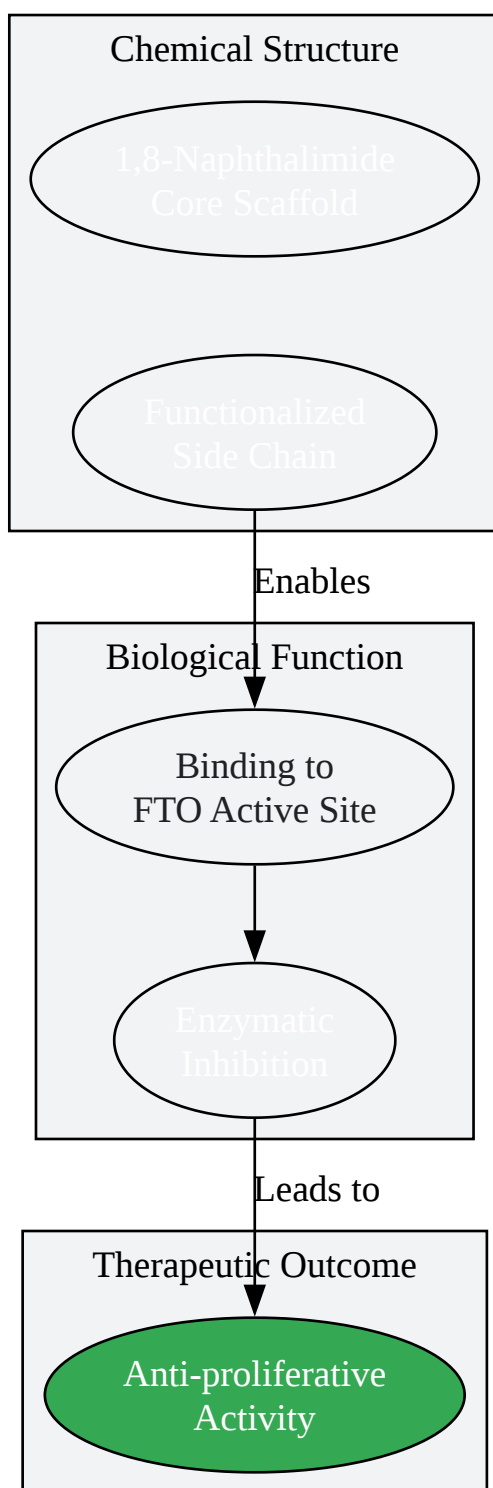
Visualizations: Pathways and Workflows



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